p-Tolyl acetate

Fragrance formulation Flavor chemistry Organoleptic analysis

p-Tolyl acetate (CAS 140-39-6; also known as p-cresyl acetate or 4-methylphenyl acetate) is an aromatic ester with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It appears as a colorless liquid at room temperature, with a boiling point of 210–211 °C, a density of 1.047 g/mL at 25 °C, a vapor pressure of 21.864 Pa at 25 °C, a flash point of 90 °C, and a melting point of 48.5 °C.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 140-39-6
Cat. No. B089669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl acetate
CAS140-39-6
Synonyms4-cresyl acetate
cresyl acetate
p-cresyl acetate
p-tolyl acetate
para-cresyl acetate
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)C
InChIInChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3
InChIKeyCDJJKTLOZJAGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolyl Acetate (CAS 140-39-6) Product-Specific Evidence Guide: Differentiated Selection Versus Structural and Functional Analogs


p-Tolyl acetate (CAS 140-39-6; also known as p-cresyl acetate or 4-methylphenyl acetate) is an aromatic ester with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol [1]. It appears as a colorless liquid at room temperature, with a boiling point of 210–211 °C, a density of 1.047 g/mL at 25 °C, a vapor pressure of 21.864 Pa at 25 °C, a flash point of 90 °C, and a melting point of 48.5 °C . The compound is slightly soluble in water but readily soluble in ethanol, ether, propylene glycol, and most organic solvents . p-Tolyl acetate is commercially available in grades ranging from ≥95% to ≥98% purity (GC), with food-grade material meeting FCC and JECFA specifications under FEMA 3073 . It occurs naturally in trace amounts in essential oils of wallflower (Erysimum), cananga (Cananga odorata), and ylang-ylang (Cananga odorata) [2]. The compound is primarily used as a fragrance and flavor ingredient, but also finds application in organic synthesis as an acetylation reagent and as a building block for more complex molecules.

Why p-Tolyl Acetate (CAS 140-39-6) Cannot Be Simply Interchanged with Ortho-, Meta-, or Other Phenolic Acetate Analogs in Research and Industrial Applications


Despite being a simple phenolic acetate ester, p-tolyl acetate exhibits quantifiable differences in sensory profile, hydrolytic stability, and reaction selectivity relative to its closest structural and functional analogs. The para-substitution pattern imparts a markedly different odor character compared to ortho-cresyl acetate (fruity, medicinal) and benzyl acetate (jasmine, fruity, non-animalic) [1]. Its kinetic behavior under basic hydrolysis (half-life 2.253 min) differs substantially from both its own acid-catalyzed hydrolysis (half-life 10.75 min) and the more sterically hindered p-tolyl isobutyrate (half-life 19.53 min under acid conditions), demonstrating that both substitution pattern and ester moiety drive performance in aqueous environments [2]. Furthermore, the Fries rearrangement of p-tolyl acetate yields exclusively the ortho-hydroxyketone product, whereas o-tolyl acetate under identical conditions yields primarily the para-substituted hydroxyketone with only trace ortho product—a regiochemical divergence with direct consequences for synthetic route planning [3]. These documented differences mean that generic substitution based solely on functional group similarity introduces unacceptable variability in fragrance formulation, enzymatic assay reproducibility, and synthetic product distribution. The quantitative evidence presented in Section 3 provides the data necessary to justify compound-specific procurement.

p-Tolyl Acetate (CAS 140-39-6) Quantitative Differential Evidence: Head-to-Head Comparisons Against Ortho-Cresyl Acetate, p-Cresol, Benzyl Acetate, and p-Tolyl Isobutyrate


Sensory Differentiation: p-Tolyl Acetate Exhibits Distinct Animalic-Butyric Floral Odor Versus Ortho-Cresyl Acetate (Fruity-Medicinal), p-Cresol (Phenolic-Almond), and Benzyl Acetate (Jasmine-Fruity)

p-Tolyl acetate possesses a pungent lily-like, narcissus-like, floral odor at high dilution with penetrating floral notes; at higher concentrations, it exhibits horse-like and urine-like animalic undertones. In direct sensory comparison with its phenolic precursor p-cresol, p-tolyl acetate provides a more butyric and floral smell, whereas p-cresol is more purely phenolic with a slight almond note [1]. In comparison with the ortho-substituted isomer ortho-cresyl acetate, p-tolyl acetate differs markedly: ortho-cresyl acetate has a fruity smell closer to dried fruits and is rather medicinal, lacking the animalic character of the para-isomer [1]. Furthermore, compared with benzyl acetate—a constitutional isomer with the acetate group attached to a benzyl rather than a phenolic moiety—p-tolyl acetate is animalic and butyric, whereas benzyl acetate has a very jasmine, fruity, and heady smell with no animalic note [1].

Fragrance formulation Flavor chemistry Organoleptic analysis Perfumery raw materials

Hydrolytic Stability: p-Tolyl Acetate Half-Life in Acidic Conditions (10.75 min) Versus Basic Conditions (2.253 min) and Versus p-Tolyl Isobutyrate Under Acidic Conditions (19.53 min)

In an experiment investigating the effects of steric bulk on ester hydrolysis, p-tolyl acetate demonstrated a half-life of 10.75 minutes under acid-catalyzed hydrolysis conditions and a substantially shorter half-life of 2.253 minutes under basic hydrolysis conditions, representing a 4.8-fold faster degradation rate in basic medium [1]. For comparison, p-tolyl isobutyrate—the ester of p-cresol with isobutyric acid rather than acetic acid—exhibited a half-life of 19.53 minutes under acid conditions, approximately 1.8-fold longer than p-tolyl acetate under the same acid-catalyzed conditions, reflecting the protective effect of the bulkier isobutyrate moiety against nucleophilic attack [1].

Hydrolysis kinetics Ester stability Aqueous formulation Chemical degradation

Fries Rearrangement Regioselectivity: p-Tolyl Acetate Yields Exclusively Ortho-Hydroxyketone Whereas o-Tolyl Acetate Yields Predominantly Para-Hydroxyketone

In the aluminium chloride-catalyzed Fries rearrangement conducted in nitrobenzene solution, p-tolyl acetate undergoes intramolecular migration of the acetyl group exclusively to the ortho position, yielding only the ortho-hydroxyketone (2-hydroxy-5-methylacetophenone) as the rearrangement product [1]. Under identical experimental conditions, o-tolyl acetate behaves differently: the rearrangement yields mainly the para-substituted hydroxyketone (4-hydroxy-3-methylacetophenone) together with only a small amount of the ortho-substituted compound [1]. This regiochemical divergence means that the two isomeric starting materials are not interchangeable for synthetic routes targeting specific hydroxyacetophenone substitution patterns.

Fries rearrangement Regioselective synthesis Hydroxyacetophenone synthesis Aromatic rearrangement

Regulatory and Purity Grade Differentiation: p-Tolyl Acetate is Available as FCC Food-Grade Material (≥98% Purity, FEMA 3073) with Documented GRAS Status, Distinguishing It from Non-Food-Grade Structural Analogs

p-Tolyl acetate is commercially available in food-grade quality meeting FCC (Food Chemicals Codex) specifications and JECFA purity requirements, with typical purity of ≥98% (GC) and FEMA number 3073 indicating Generally Recognized as Safe (GRAS) status for use as a flavoring ingredient under FDA 21 CFR 172.515 . The compound is permitted for use in food flavor formulations at final concentrations ranging from approximately 0.3 to 220 mg/kg in finished food products [1]. By contrast, ortho-cresyl acetate and meta-cresyl acetate lack equivalent FEMA GRAS designation and are not listed as permitted food flavoring substances under FDA regulations, rendering them unsuitable for food-contact applications.

Food-grade chemicals Flavor ingredient FEMA GRAS Regulatory compliance Procurement specifications

Physical Property Differentiation: p-Tolyl Acetate Exhibits Higher Boiling Point (210–211 °C) and Density (1.047 g/mL) Than Benzyl Acetate (Boiling Point 206 °C; Density ~1.054 g/mL), with Implications for Distillation and Formulation

p-Tolyl acetate has a boiling point of 210–211 °C (lit.) and a density of 1.047 g/mL at 25 °C, with a vapor pressure of 21.864 Pa at 25 °C (0.164 mmHg) and a Log P of approximately 2.11 . For comparison, benzyl acetate—a constitutional isomer of p-tolyl acetate with the molecular formula C9H10O2 but the acetate group attached to a benzyl rather than a phenolic carbon—has a lower boiling point of approximately 206 °C and a slightly higher density of approximately 1.054 g/mL [1]. The 4–5 °C higher boiling point of p-tolyl acetate reflects the stronger intermolecular interactions associated with the para-substituted aromatic ester structure versus the benzyl ester, and the lower density distinguishes it from benzyl acetate in quality control and analytical identification.

Physicochemical properties Volatility Distillation Formulation science Analytical chemistry

Safety Assessment via Read-Across: p-Tolyl Acetate Shows Calculated Margin of Exposure >100 for Repeated Dose and Reproductive Toxicity Endpoints, Differentiating It from Free p-Cresol

In a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), p-tolyl acetate was evaluated using read-across data from the structurally related material p-cresol (CAS 106-44-5) and acetic acid (CAS 64-19-7) for repeated dose and reproductive toxicity endpoints. The analysis yielded a calculated Margin of Exposure (MOE) greater than 100, indicating an acceptable safety margin under current usage conditions [1][2]. Importantly, data from the read-across analog ethyl p-tolyl carbonate demonstrated that p-tolyl acetate is not expected to be genotoxic [1]. The esterified form thus presents a distinctly different toxicological profile from free p-cresol, which carries higher acute toxicity concerns and is classified with more stringent hazard warnings.

Toxicology Safety assessment Risk evaluation Fragrance ingredient safety Regulatory toxicology

p-Tolyl Acetate (CAS 140-39-6) Evidence-Based Application Scenarios Where Procurement of This Specific Compound Is Required Over Analogs


Fragrance Formulation: Animalic-Floral White Flower Accords Requiring Narcissus, Jasmine, or Ylang-Ylang Character

p-Tolyl acetate is the required compound for fragrance formulations targeting narcissus, jonquil, jasmine, and ylang-ylang-type accords . Its distinctive animalic-butyric floral odor profile cannot be replicated by substituting ortho-cresyl acetate (fruity-medicinal) or benzyl acetate (jasmine-fruity, non-animalic) [1]. At a detection threshold of 25 ppb, p-tolyl acetate provides potent impact even at trace inclusion levels, and its use in fine fragrance is supported by a RIFM safety assessment confirming a calculated Margin of Exposure >100 for repeated dose and reproductive toxicity endpoints [2]. Formulators must specify p-tolyl acetate (CAS 140-39-6) rather than generic 'cresyl acetate' to achieve the intended animalic depth characteristic of ylang-ylang extrait and white floral bouquets.

Food Flavoring: Banana, Cherry, Nut, and Mixed Fruit Flavor Formulations Requiring GRAS-Compliant Ingredients

p-Tolyl acetate (FEMA 3073) is a GRAS-listed flavoring ingredient permitted under FDA 21 CFR 172.515 for use in food products . It is specifically employed in banana, cherry, nut, and mixed fruit flavor formulations at final concentrations ranging from 0.3 to 220 mg/kg in finished foods [1]. Commercial food-grade material is available at ≥98% purity (GC) and meets FCC and JECFA specifications, with KOSHER-certified grades available [2]. The ortho- and meta-cresyl acetate isomers lack FEMA GRAS designation and are not permitted for food flavoring applications under FDA regulations, making p-tolyl acetate the only regulatorily compliant cresyl acetate for food and beverage flavor development [3]. Procurement of food-grade p-tolyl acetate is mandatory for any flavor house developing FDA-compliant banana, cherry, or nut flavor formulations.

Organic Synthesis: Fries Rearrangement to 2-Hydroxy-5-methylacetophenone (Ortho-Hydroxyketone)

For synthetic routes requiring the ortho-hydroxyketone 2-hydroxy-5-methylacetophenone via Fries rearrangement, p-tolyl acetate is the mandatory starting material. Under aluminium chloride catalysis in nitrobenzene, p-tolyl acetate yields exclusively the ortho-hydroxyketone product, whereas the o-tolyl acetate isomer under identical conditions yields predominantly the para-hydroxyketone (4-hydroxy-3-methylacetophenone) with only minor ortho product . This exclusive ortho-selectivity means that synthetic chemists targeting ortho-hydroxyketone derivatives must procure and use the para-isomer p-tolyl acetate; substitution with o-tolyl acetate would produce the undesired para-substituted regioisomer and require additional separation steps. The intramolecular nature of the rearrangement ensures predictable regiochemical outcomes when the correct starting material is employed .

Hydrolysis Studies and Aqueous Stability Research: Ester Hydrolysis Kinetics with Controlled Half-Life of 10.75 min (Acid) or 2.253 min (Base)

p-Tolyl acetate serves as a well-characterized model substrate for studying ester hydrolysis kinetics, with documented half-life values of 10.75 minutes under acid-catalyzed conditions and 2.253 minutes under basic conditions . This 4.8-fold pH-dependent rate differential makes p-tolyl acetate a useful probe compound for investigating reaction mechanisms, enzyme kinetics, and formulation stability. Researchers should note that substituting the bulkier p-tolyl isobutyrate yields a significantly longer half-life (19.53 min under acid conditions, a 1.8-fold increase), which would confound comparative kinetic studies . For reproducible aqueous hydrolysis experiments, procurement of p-tolyl acetate specifically (not generic 'p-tolyl ester' or the isobutyrate analog) is essential to ensure predictable and comparable degradation rates across studies.

Analytical Reference Standards and Quality Control: Differentiation from Benzyl Acetate via Boiling Point (210–211 °C vs 206 °C) and Density (1.047 vs 1.054 g/mL)

p-Tolyl acetate can be distinguished analytically from its constitutional isomer benzyl acetate through specific physicochemical measurements. p-Tolyl acetate exhibits a boiling point of 210–211 °C, a density of 1.047 g/mL at 25 °C, and a Log P of 2.11, whereas benzyl acetate has a boiling point of approximately 206 °C, a density of approximately 1.054 g/mL, and a Log P of approximately 1.96 [1]. These quantifiable differences (Δ boiling point +4–5 °C; Δ density ~0.007 g/mL) enable unambiguous identification in quality control laboratories and provide reliable benchmarks for reference standard preparation. Procurement of authenticated p-tolyl acetate reference material is essential for GC-MS method development, retention time indexing, and regulatory compliance testing in flavor and fragrance quality assurance programs.

Quote Request

Request a Quote for p-Tolyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.